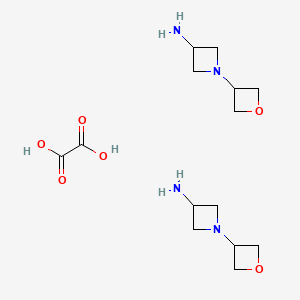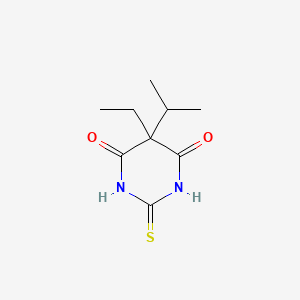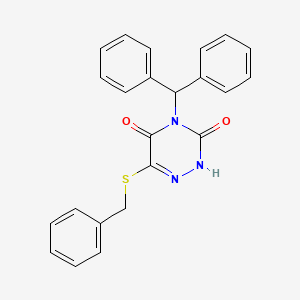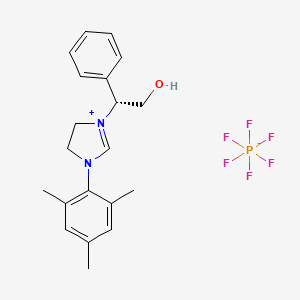
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, ethoxycarbonyl, and fluorine substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-5-(ethoxycarbonyl)-4-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, NaOH), and solvents (e.g., toluene, dioxane).
Conditions: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The primary mechanism of action for (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
These steps facilitate the formation of carbon-carbon bonds, making the compound a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the bromine, ethoxycarbonyl, and fluorine substituents, making it less reactive in certain cross-coupling reactions.
4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and ethoxycarbonyl groups, affecting its reactivity and selectivity.
2-Bromo-4-fluorophenylboronic acid: Similar but lacks the ethoxycarbonyl group, which can influence its solubility and reactivity.
Uniqueness: The unique combination of bromine, ethoxycarbonyl, and fluorine substituents in (2-Bromo-5-(ethoxycarbonyl)-4-fluorophenyl)boronic acid enhances its reactivity and versatility in various chemical transformations, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H9BBrFO4 |
|---|---|
Molecular Weight |
290.88 g/mol |
IUPAC Name |
(2-bromo-5-ethoxycarbonyl-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)5-3-6(10(14)15)7(11)4-8(5)12/h3-4,14-15H,2H2,1H3 |
InChI Key |
KINPQUBMIPEDGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)


![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)


![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
